molecular formula C9H5ClN2OS B070196 2-Chloro-3-(2-thiazolylcarbonyl)pyridine CAS No. 191220-43-6

2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Cat. No.: B070196
CAS No.: 191220-43-6
M. Wt: 224.67 g/mol
InChI Key: LQGOPOUPHASIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-thiazolylcarbonyl)pyridine, also known as CTP, is a versatile and important synthetic intermediate in organic synthesis. It is a heterocyclic compound containing both nitrogen and sulfur atoms. CTP has been widely used in the synthesis of various biologically active compounds, such as drugs, pesticides, and dyes. It has also been used in the synthesis of other heterocyclic compounds. In addition, CTP has been used as a catalyst in the synthesis of various organic compounds.

Scientific Research Applications

Photophysical Properties of Cyclopalladated Complexes

Research by Mancilha et al. (2011) explores the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles, leading to novel complexes with interesting photophysical properties. These complexes exhibit fluorescence in solution at room temperature, attributed to ligand and complex emissions. This study suggests the potential of structurally similar compounds, like 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, in the development of new materials for photophysical applications (Mancilha et al., 2011).

Catalysts in Ethylene Polymerization

Hurtado et al. (2011) have synthesized new bis(azolylcarbonyl)pyridine chromium(III) complexes, demonstrating their effectiveness as catalysts in ethylene polymerization. The structural aspects and catalytic behavior of these complexes underline the importance of pyridine derivatives in catalysis, hinting at the potential utility of compounds like this compound in similar catalytic processes (Hurtado et al., 2011).

Regioselective Difunctionalization of Pyridines

Heinz et al. (2021) reported a regioselective 3,4-difunctionalization of 3-chloropyridines, providing a pathway to synthesize various 2,3,4-trisubstituted pyridines. This method, involving lithiation and treatment with Grignard reagents, showcases the reactivity of chloropyridines towards functionalization, suggesting potential synthetic applications for this compound in generating diverse pyridine-based structures (Heinz et al., 2021).

Synthesis and Antimicrobial Activity

Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives starting from 3-chloro-1-benzothiophene-2-carbonylchloride. Their work emphasizes the significance of chloro-substituted pyridine derivatives in developing compounds with potential antimicrobial properties, pointing towards possible research directions for this compound in the realm of medicinal chemistry (Naganagowda & Petsom, 2011).

Antimicrobial and Antioxidant Activities

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, evaluating their antimicrobial and antioxidant activities. This study showcases the potential of pyridine-based compounds in pharmaceutical applications, suggesting areas where this compound could be explored for similar bioactive properties (Flefel et al., 2018).

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOPOUPHASIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632557
Record name (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191220-43-6
Record name (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.